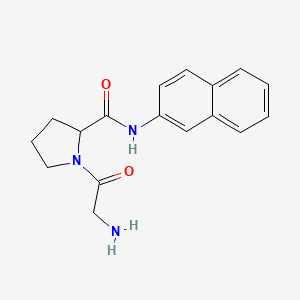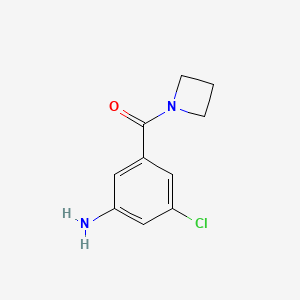
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains both a pyrazole ring and a tetrahydroquinoline ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both nitrogen atoms in the pyrazole ring and the partially saturated quinoline ring makes it a versatile scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-aminophenyl)ethanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to reflux temperatures to drive the cyclization to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for scale. This can include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help to reduce the production costs and improve the purity of the final product .
化学反应分析
Types of Reactions
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring as well as the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules .
科学研究应用
5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
5-(1H-pyrazol-1-yl)-2,3-dihydroquinoline: Similar structure but lacks the fully saturated tetrahydroquinoline ring.
5-(1H-pyrazol-1-yl)-quinoline: Contains a fully aromatic quinoline ring instead of the partially saturated tetrahydroquinoline ring.
1-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a quinoline ring.
Uniqueness
The uniqueness of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline lies in its combination of the pyrazole and tetrahydroquinoline rings, which provides a versatile scaffold for the development of new compounds with potential biological activities. Its partially saturated quinoline ring offers different reactivity compared to fully aromatic quinoline derivatives, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
5-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-5-11-10(4-2-7-13-11)12(6-1)15-9-3-8-14-15/h1,3,5-6,8-9,13H,2,4,7H2 |
InChI 键 |
MTVVCDXZHJKYBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC=C2N3C=CC=N3)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)

![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)
![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)





![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)



